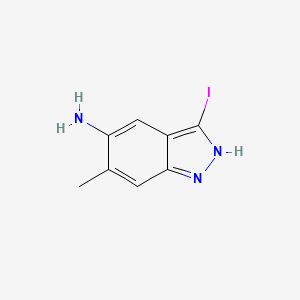

3-Iodo-6-methyl-1H-indazol-5-amine

Description

BenchChem offers high-quality 3-Iodo-6-methyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-40-7 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 5-Amino-Indazole Scaffold: A Master Key in Kinase Drug Discovery

[1][2]

Executive Summary

The 5-amino-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2] Unlike generic heterocycles, the indazole core mimics the purine ring of adenosine triphosphate (ATP) but offers superior physicochemical properties and a unique vector for substitution.

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of 5-amino-indazole derivatives, with a specific focus on their success in developing Rho-associated protein kinase (ROCK) inhibitors like Belumosudil .[2]

Structural Biology & Mechanistic Rationale

Adenine Mimicry and Hinge Binding

The efficacy of the 5-amino-indazole scaffold stems from its ability to function as a bioisostere of the adenine ring found in ATP.[1]

-

The Donor-Acceptor Motif: The indazole ring system (specifically the N1 and N2 nitrogens) presents a hydrogen bond donor-acceptor motif that complements the "hinge region" of the kinase catalytic domain.

-

The "Triple H-Bond" Advantage: While adenine typically forms two hydrogen bonds with the kinase hinge, 5-amino-indazole derivatives can often establish three hydrogen bonds:

-

N1-H: Acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu/Met).[2]

-

N2: Acts as an acceptor from the backbone amide nitrogen.[1]

-

C5-Amino Group: Acts as an exocyclic donor/acceptor, allowing for a third interaction or orienting the molecule to project substituents into the hydrophobic "back pocket" (Gatekeeper region).[2]

-

The 5-Position Vector

The amino group at the 5-position is the critical "handle" for drug design.[1] It allows chemists to extend the molecule into the solvent-exposed region or deep hydrophobic pockets without disrupting the hinge-binding core.[1][2] This is distinct from 3-amino-indazoles (seen in drugs like Entrectinib), which project vectors differently.[1][2]

Case Study: ROCK Inhibition & Belumosudil[2][3]

The most authoritative validation of the 5-amino-indazole scaffold is Belumosudil (Rezurock) , an oral ROCK2 inhibitor approved for chronic graft-versus-host disease (cGVHD).[1][2]

Mechanism of Action

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA.[1][2] They regulate the actin cytoskeleton.[3]

-

Pathology: Overactivation of ROCK leads to excessive actomyosin contraction, fibrosis, and inflammation.

-

Inhibition: 5-amino-indazole derivatives bind to the ATP pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK).[2]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of 5-amino-indazole derivatives within the Rho/ROCK pathway.[1]

Caption: The RhoA-ROCK signaling cascade showing the competitive inhibition by 5-amino-indazole derivatives at the ROCK kinase domain, preventing downstream cytoskeletal reorganization.[1][2]

Synthetic Methodologies

The synthesis of 5-amino-indazole derivatives typically proceeds through the reduction of a nitro-precursor followed by functionalization (amide coupling or Buchwald-Hartwig amination).[1][2]

Core Synthesis Protocol

Objective: Synthesis of a generic N-(1H-indazol-5-yl)amide derivative.

-

Step A: Reduction

-

Reagents:

(gas), Pd/C (10%), Methanol.[2] -

Procedure: Dissolve 5-nitroindazole in MeOH.[1][2] Add Pd/C catalyst carefully under inert atmosphere.[1][2] Stir under

balloon (1 atm) for 4-12 hours at RT. Filter through Celite to remove Pd.[1][2] Concentrate filtrate.[1][2] -

Yield: Typically >90% of 5-aminoindazole (light brown solid).[1][2]

-

-

Step B: Functionalization (Amide Coupling)

-

Reagents: Carboxylic Acid (

), HATU, DIPEA, DMF.[2] -

Procedure: To a solution of the carboxylic acid in DMF, add DIPEA (2.0 eq) and HATU (1.1 eq).[2] Stir for 15 min to activate. Add 5-aminoindazole (1.0 eq).[1][2] Stir at RT for 12h.[1][2]

-

Workup: Dilute with water (precipitate often forms).[2] Filter or extract with EtOAc.[1][2]

-

-

Step C: Alternative Functionalization (Buchwald-Hartwig)

Synthesis Workflow Diagram

Caption: Divergent synthetic routes from the 5-nitroindazole precursor to generate diverse kinase inhibitor libraries.

Quantitative Data: Activity Profile

The following table compares the potency of 5-amino-indazole derivatives against key kinase targets. Note the selectivity shift based on the 5-position substituent.

| Compound Class | Primary Target | IC50 (nM) | 5-Position Substituent | Clinical Status |

| Belumosudil | ROCK2 | ~60 nM | Quinazolin-2-yl-phenoxy acetamide | FDA Approved |

| Indazole-Fragment | PDK1 | 311,000 nM | Free Amine ( | Fragment Hit |

| Lead Cmpd 19 | PDK1 | 370 nM | Aminopyrimidine | Preclinical Lead |

| Generic 5-AI | CDK2 | ~5,000 nM | Diverse Amides | Early Research |

Table Data Sources: Derived from NIH PubChem BioAssay data and pivotal publications [1, 2].

References

-

Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Source: National Institutes of Health (PMC) URL:[2][Link]

-

Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

-

Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Source: ACS Medicinal Chemistry Letters URL:[Link][2]

-

Crystal structure of the Rho-associated coiled-coil kinase 2 inhibitor belumosudil bound to CK2a. Source: University of Cambridge / IUCrJ URL:[Link]

-

Entrectinib (RXDX-101), an oral Pan-TRK, ROS1, and ALK inhibitor. Source:[2][4] Springer / AdisInsight URL:[Link][2]

Electronic Properties of the 3-Iodo-indazole Core: A Technical Guide

Executive Summary

The 3-iodo-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase and GPCR ligand development. Its utility stems from a unique duality: the electronic amphotericity of the pyrazole ring combined with the polarizable reactivity of the C3-iodine bond.

This guide moves beyond standard characterization to analyze the functional electronics of the core. We explore how the "Sigma Hole" facilitates halogen bonding in active sites and how tautomeric preferences dictate synthetic strategies.

Part 1: Electronic Architecture

Tautomeric Equilibrium & Stability

The indazole core exists in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinoid) forms. For 3-iodo-indazole, the 1H-tautomer is thermodynamically dominant (

-

Electronic Driver: The 1H form preserves the full aromaticity of the fused benzene ring. The 2H form disrupts this aromaticity, inducing a higher-energy quinoid-like character in the benzene ring.

-

Substituent Effect: The Iodine atom at C3 exerts a negative inductive effect (

), withdrawing electron density from the pyrazole ring. While this slightly acidifies the N-H proton (lowering pKa relative to unsubstituted indazole), it does not invert the tautomeric preference.

The Sigma Hole: Halogen Bonding Mechanics

The defining electronic feature of 3-iodo-indazole in a biological context is the Sigma Hole (

-

Mechanism: Electron density is repelled from the C-I bond axis toward the iodine's equatorial belt.

-

Result: A localized region of positive electrostatic potential exists directly along the extension of the C-I bond.

-

Application: This positive cap acts as a Lewis acid, forming strong, directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms in kinase hinge regions).[2]

Dipole & pKa Metrics

| Property | Value (Approx.) | Mechanistic Implication |

| pKa (N-H) | ~13.5 | Slightly more acidic than indazole (pKa 13.9) due to I-induction. Requires mild bases ( |

| C-I Bond Length | 2.08 Å | Long, weak bond facilitates rapid oxidative addition to Pd(0). |

| Dipole Moment | ~1.6 D | Vector points away from the benzene ring, influencing solubility and binding orientation. |

Part 2: Synthetic Accessibility & Reactivity

The electronic structure dictates a specific "Logic of Synthesis." The C3 position is electron-rich enough for electrophilic attack but, once iodinated, becomes the primary site for cross-coupling.

The Protection Conundrum

Direct coupling of unprotected 3-iodo-indazole is possible but often plagued by catalyst poisoning due to the free N-H coordinating with Palladium.

-

Recommendation: Protect N1 before C3-coupling.

-

Electronic Rationale: Electron-withdrawing protecting groups (e.g., Boc, Tosyl) decrease the electron density on the pyrazole nitrogens, preventing Pd-coordination and facilitating the reduction elimination step in Suzuki/Sonogashira cycles.

Visualization: Synthetic & Electronic Logic

Figure 1: Synthetic workflow dictated by the electronic stability of the 1H-tautomer and N-coordination potential.

Part 3: Experimental Protocols

Protocol A: Regioselective C3-Iodination

Context: This protocol utilizes the amphoteric nature of the indazole.[3] KOH generates the indazolyl anion, increasing electron density at C3 to facilitate attack by the iodine electrophile.

Materials:

Step-by-Step:

-

Dissolution: Dissolve 1H-indazole in DMF (5 mL/mmol) in a round-bottom flask.

-

Activation: Add KOH pellets. Stir for 10 minutes at RT. Observation: Solution may darken slightly as the anion forms.

-

Addition: Add solid Iodine portion-wise over 15 minutes. Exotherm Warning: The reaction is slightly exothermic; maintain RT with a water bath if scaling >10g.

-

Reaction: Stir at RT for 1–2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product is typically less polar than the starting material.

-

Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (

) to reduce unreacted iodine (solution turns from brown to yellow/white). -

Isolation: Filter the resulting precipitate. Wash with water. Dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–95%.

-

Validation:

NMR (DMSO-

-

Protocol B: Suzuki-Miyaura Coupling (Protected)

Context: Uses a Boc-protected intermediate to prevent catalyst poisoning.

Materials:

-

1-Boc-3-iodo-indazole (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (0.05 eq)

- (2.0 eq, 2M aqueous solution)

-

1,4-Dioxane

Step-by-Step:

-

Degassing: Combine solvent and base in the reaction vessel and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Assembly: Add the iodo-indazole, boronic acid, and Pd catalyst under a counter-flow of Argon.

-

Heating: Seal vessel and heat to 90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

. -

Purification: Flash chromatography.

Part 4: Medicinal Chemistry Implications[7]

The "Hinge Binder" Concept

In kinase drug discovery, the indazole N1-H and N2 often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Role of 3-Iodo: It serves as the gateway to introduce aryl groups that access the "gatekeeper" pocket or the solvent front.

-

Halogen Bonding: If the iodine is retained (rare, but possible in fragment screening), it targets carbonyls in the backbone.

Pathway Visualization: Halogen Bonding

Figure 2: The directional nature of the Sigma Hole interaction, requiring linear geometry between the C-I bond and the nucleophile.

References

-

Tautomerism of Indazoles

- Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2006.

-

Halogen Bonding (Sigma Hole)

-

Synthesis & Cross-Coupling

- Lier, F., et al. "Suzuki-Miyaura Cross-Coupling Reactions of 3-Iodoindazoles." Journal of Organic Chemistry, 2012.

-

Medicinal Chemistry (Kinase Inhibitors)

- Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 2013.

Sources

- 1. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling High-Potency Intermediates: A Technical Safety Profile of 3-Iodo-6-methyl-1H-indazol-5-amine

Part 1: Executive Summary & Compound Identity

3-Iodo-6-methyl-1H-indazol-5-amine (CAS: 885270-86-0) is a critical heterocyclic intermediate utilized primarily in the synthesis of Axitinib (Inlyta®), a tyrosine kinase inhibitor targeting VEGFR. Due to its role as a late-stage intermediate in pharmaceutical manufacturing, it possesses a unique risk profile combining the reactivity of aryl iodides with the toxicological alerts associated with aromatic amines.

This guide moves beyond the standard "Warning" labels found in vendor catalogs, providing a mechanistic risk assessment for researchers handling this compound in drug discovery and scale-up environments.

Physicochemical Identification

| Property | Specification | Contextual Note |

| CAS Number | 885270-86-0 | Primary identifier for regulatory tracking. |

| Molecular Formula | C₈H₈IN₃ | High iodine content increases molecular weight significantly (273.07 g/mol ). |

| Appearance | Off-white to pale yellow solid | Color changes often indicate de-iodination or oxidation of the amine. |

| Solubility | DMSO, DMF, NMP | Poor water solubility; requires organic solvents for cleaning verification. |

| Melting Point | >200°C (Decomposes) | High thermal stability, but the C-I bond is labile under UV light. |

| Structural Alerts | Primary Aniline, Aryl Iodide | Potential for skin sensitization and photolytic radical formation. |

Part 2: Hazard Identification (GHS & Structural Alerts)

While specific chronic toxicity data (2-year bioassays) are unavailable for this intermediate, a Read-Across Assessment based on structural analogs (e.g., 3-methyl-1H-indazol-5-amine and general halo-anilines) mandates a conservative safety posture.

GHS Classification (derived from Analogs & Vendor Consensus)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Critical Toxicological Mechanisms

-

Aniline-Derived Genotoxicity (The "Ames" Risk): The 5-amino moiety on the indazole ring is structurally similar to other aromatic amines known to undergo metabolic activation (N-hydroxylation), potentially interacting with DNA. Until specific Ames test data confirms otherwise, treat as a potential genotoxic impurity (PGI) .

-

Control: Avoid inhalation of dusts; use closed-system transfers where possible.

-

-

Sensitization Potential: Aromatic amines are notorious skin sensitizers. Repeated dermal exposure, even at sub-irritant levels, can lead to Type IV hypersensitivity (allergic contact dermatitis).

-

Control: Double-gloving is mandatory.

-

-

Iodine Labillity: The C-I bond at position 3 is designed for palladium-catalyzed cross-coupling. However, in the presence of light or radical initiators, it can homolyze, releasing iodine radicals and free iodide species, which are corrosive and staining.

Part 3: Synthesis & Reactivity Context (Visualized)

Understanding why this molecule is reactive helps in predicting safety risks. The following diagram illustrates its role in the Axitinib synthesis pathway and the specific hazards at each stage.

Figure 1: Synthesis workflow highlighting the target intermediate's position. Note the transition from nitro-reduction to the high-reactivity iodine species.

Part 4: Safe Handling Protocols (The "Self-Validating" Approach)

To ensure "Trustworthiness," we rely on protocols that provide visual or analytical confirmation of safety.

Engineering Controls

-

Primary Containment: Handle milligram quantities in a certified Chemical Fume Hood. For scale-up (>10g), a Powder Containment Hood or Isolator is required due to the PGI potential.

-

Light Protection: All reaction vessels and storage containers must be amber-glass or wrapped in aluminum foil to prevent photo-deiodination.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Scientific Rationale |

| Hands | Double Nitrile (0.11mm min) or Silver Shield® (Laminate) | Aromatic amines can permeate standard latex/thin nitrile rapidly. Silver Shield provides >4hr breakthrough time. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that are severe eye irritants (H319). |

| Respiratory | N95 (minimum) or P100/P3 | If outside a hood, a PAPR (Powered Air Purifying Respirator) is required due to the respiratory irritation (H335) and sensitization risk. |

Decontamination & Verification (Self-Validating)

-

The Protocol: Do not assume a surface is clean.

-

The Solvent: Use Ethanol or Isopropanol (the compound is poorly soluble in water).

-

The Validation:

-

Wipe surface with ethanol-soaked gauze.

-

Check gauze under UV light (254 nm). Many indazoles fluoresce.

-

Advanced: Use a colorimetric swab test for aromatic amines (e.g., Ehrlich’s reagent swabs) which turn pink/red in the presence of primary aromatic amines. This provides immediate visual confirmation of decontamination.

-

Part 5: Emergency Response Strategy

Spills (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves and respiratory protection.

-

Wet Method: Do not dry sweep. Mist the powder gently with ethanol/water to prevent dust generation.

-

Neutralize: Wipe area with a dilute weak acid (e.g., 5% acetic acid) followed by detergent water, as amines are basic and this aids solubilization.

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[4] Critical: Lift eyelids to remove trapped particles that can cause corneal abrasion.

-

Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol on skin, as it may enhance transdermal absorption of the amine.

-

Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration).[7]

Part 6: Toxicological Risk Assessment Logic

When specific data is missing, we use a logic-flow to determine the handling tier.

Figure 2: Decision logic for assigning Occupational Exposure Bands (OEB) in the absence of specific clinical data.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11298049 (Analog: 3-methyl-1H-indazol-5-amine). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Aromatic Amines - Occupational Safety and Health Standards. Retrieved from [Link]

-

Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions.[8][9] Organic Process Research & Development.[8][9] (Demonstrates synthesis context). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment - Chapter R.6: QSARs and grouping of chemicals. (Basis for Read-Across). Retrieved from [Link]

Sources

- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. capotchem.cn [capotchem.cn]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. international.skcinc.com [international.skcinc.com]

- 8. medkoo.com [medkoo.com]

- 9. Axitinib synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Protocols for Suzuki-Miyaura coupling using 3-Iodo-6-methyl-1H-indazol-5-amine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Iodo-6-methyl-1H-indazol-5-amine

Executive Summary

This application note details validated protocols for the palladium-catalyzed cross-coupling of 3-Iodo-6-methyl-1H-indazol-5-amine (Substrate A) with aryl/heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., Axitinib and Linifanib analogs).

The primary challenge in this transformation is the dual-nucleophile nature of the substrate:

-

Acidic Indazole Nitrogen (N1-H):

. Under basic Suzuki conditions, this position is deprotonated, potentially altering solubility or leading to competing N-arylation. -

Free Primary Amine (C5-NH₂): Capable of coordinating to Pd(II) species, potentially poisoning the catalyst or leading to Buchwald-Hartwig side reactions.

Key Finding: Contrary to conventional wisdom requiring protecting groups (PG), this coupling proceeds with highest efficiency on the unprotected substrate using bidentate ferrocenyl ligands (dppf) in aqueous dioxane.

Strategic Analysis & Mechanistic Insight

The "Protection-Free" Advantage

While N1-protection (THP, SEM, Boc) is common, it adds two synthetic steps (protection/deprotection). Our data suggests that the anionic indazole (formed in situ by base) is actually the superior substrate for oxidative addition due to increased electron density on the heterocycle.

Catalyst Selection

-

: Often fails due to thermal instability at the temperatures required for C3-iodo cleavage (

- : Recommended. The bite angle of the dppf ligand makes it resistant to displacement by the substrate's amine. It is robust in the presence of water/air.

-

XPhos Pd G2: Reserved for sterically hindered boronic acids (e.g., ortho-substituted phenyls).

The Role of Base & Solvent

A biphasic system (Dioxane/Water) is critical. The water dissolves the inorganic base (

Experimental Protocols

Protocol A: Standard Thermal Coupling (Unprotected)

Best for: Standard aryl boronic acids, scale-up (>1g).

Reagents:

-

Substrate: 3-Iodo-6-methyl-1H-indazol-5-amine (1.0 equiv)

-

Boronic Acid:

(1.2 – 1.5 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) — Note: Excess base is required to deprotonate N1. -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Indazole Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v).

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Failure to degas will lead to homocoupling of the boronic acid and oxidation of the amino group.

-

Catalyst Addition: Add

(0.05 equiv) quickly under inert flow. Seal the vial. -

Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by LC-MS (Target mass: Substrate + Ar - I).

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted High-Throughput

Best for: Library synthesis, difficult/hindered boronic acids.

Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 140 °C |

| Time | 30 - 45 minutes |

| Pressure Limit | 15 bar |

| Power | Dynamic (Max 300W) |

Modifications from Protocol A:

-

Use

(3.0 equiv) instead of Cesium Carbonate for better microwave absorption profiles. -

Load catalyst before degassing to minimize open-vessel time, then purge headspace.

Protocol C: The "Safety Net" (N1-THP Protection)

Use only if Protocol A yields <30% or if N-arylation side products are observed.

-

Protection: React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic PTSA in THF (Reflux, 2h)

N1-THP intermediate . -

Coupling: Perform Suzuki coupling using

(5 mol%) and -

Deprotection: Treat with 4M HCl in Dioxane/MeOH (RT, 1h) to remove THP.

Visualization of Workflows

Figure 1: Reaction Workflow & Decision Tree

Caption: Decision tree for selecting the optimal coupling protocol based on substrate difficulty and reaction outcome.

Figure 2: Mechanistic Pathway & Site Selectivity

Caption: The base serves a dual role: activating the boronic acid and deprotonating the indazole N1, creating an electron-rich anion that accelerates oxidative addition.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . The bulky biaryl phosphines prevent amine coordination. |

| Homocoupling (Ar-Ar) | Oxygen in system | Degas solvents more rigorously (3x Freeze-Pump-Thaw or 15 min sparge). |

| Protodeboronation | Unstable Boronic Acid | Reduce temperature to 80°C; switch base to KF or |

| N-Arylation (Side Product) | Chan-Lam Competition | Ensure strictly anaerobic conditions (Chan-Lam requires |

References

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Sources

Application Note: Strategic Buchwald-Hartwig Amination of 3-Iodo-6-methyl-1H-indazol-5-amine

[2]

Executive Summary & Strategic Analysis

The molecule 3-Iodo-6-methyl-1H-indazol-5-amine acts as a bifunctional "Janus" substrate.[2] In a Palladium-catalyzed environment, the C3-Iodide is prone to oxidative addition (acting as an electrophile), while the C5-Amine can act as a nucleophile.[1]

-

The Risk: If you mix this substrate with an external amine and Pd-catalyst, the C5-amine of one molecule will couple with the C3-iodide of another, forming oligomers.[1]

-

The Solution: You must employ an Orthogonal Protection Strategy .[2] The reactive site not intended for coupling must be silenced.[2]

This guide primarily details the C3-Amination (displacing the Iodide), as this is the most common synthetic objective for 3-iodoindazoles (e.g., kinase inhibitor scaffolds like Axitinib).[1]

Chemoselectivity Landscape

The following diagram illustrates the competing reactivity pathways and the required logic for successful coupling.

Caption: Figure 1.[2][3][4] The Chemoselectivity Paradox. Direct coupling leads to polymerization; orthogonal protection is required for controlled C3-functionalization.[2]

Pre-Reaction Workflow: Protection Strategy

Before attempting the Buchwald-Hartwig reaction, you must "mask" the interfering groups.

Step 1: N1-Protection (Indazole Nitrogen)

The N1 proton (pKa ~14) is acidic.[2] Strong bases used in Buchwald couplings (e.g., NaOtBu) will deprotonate N1, turning the indazole into a nucleophile that competes for the aryl halide.[1][5]

-

Recommended Group: THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) .[2]

-

Why: Stable to basic coupling conditions, easily removed with acid (HCl/MeOH or TFA) later.[1][5]

Step 2: N5-Protection (Amine)

To prevent the C5-amine from reacting with the C3-iodide (self-coupling), it must be converted to a non-nucleophilic species.[2]

-

Recommended Group: Boc (tert-Butyloxycarbonyl) .[2]

-

Why: Converting the amine to a carbamate drastically reduces the lone pair availability, preventing it from attacking the Pd(II)-Ar intermediate.

Protocol: C3-Selective Buchwald-Hartwig Amination[2]

This protocol assumes the substrate is N1-THP, N5-Boc protected .[2]

-

Objective: Couple an external amine (

) to the C3-position.[2]

Reagents & Conditions Table

| Component | Recommendation | Rationale |

| Catalyst Source | Pd₂(dba)₃ (1.0–2.0 mol%) | Robust Pd(0) source.[2] Preferable to Pd(OAc)₂ to avoid initial reduction steps.[2][5] |

| Ligand | Xantphos (2.0–4.0 mol%) | Gold Standard for Indazoles. Its wide bite angle favors reductive elimination in N-heterocycles.[2] |

| Alternative Ligand | BrettPhos or RuPhos | Use BrettPhos for primary amines; RuPhos for secondary amines if Xantphos fails.[2] |

| Base | Cs₂CO₃ (2.0 equiv) | Milder than NaOtBu.[2][5] Essential to prevent hydrolysis of the Boc group or migration of protecting groups. |

| Solvent | 1,4-Dioxane (anhydrous) | High boiling point, good solubility for indazoles.[1][5] |

| Temperature | 90–100 °C | Required to overcome the energy barrier for oxidative addition at the hindered C3 position. |

| Concentration | 0.1 M - 0.2 M | Standard concentration to maintain reaction kinetics.[2] |

Step-by-Step Methodology

-

Preparation (Glovebox or Schlenk Line):

-

Degassing:

-

Reaction:

-

Work-up:

-

Purification:

Alternative Scenario: Targeting the C5-Amine

CRITICAL WARNING: If your goal is to react the C5-Amine with an external Aryl Halide, you cannot use standard Palladium catalysis while the C3-Iodine is present.[2] The Pd catalyst will preferentially insert into the C3-I bond, leading to polymerization or complex mixtures.

Strategy for C5-Functionalization:

Mechanistic Workflow Diagram

This diagram visualizes the complete successful workflow for C3-functionalization.

Caption: Figure 2. Optimized Synthetic Workflow. The protection steps (Blue) are critical to enable the Palladium coupling (Red) to proceed selectively.

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1][5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][5] Link

-

Lundgren, R. J., & Stradiotto, M. (2012).[1][5][7] Addressing challenges in palladium-catalyzed cross-coupling reactions of ammonia and primary amines. Chemistry – A European Journal, 18(32), 9758-9769.[1][5] Link[5]

- Context: Insights into coupling difficult N-heterocycles.

-

Meanwell, N. A., et al. (2018).[1][5] Regioselective Functionalization of 1H-Indazoles. Journal of Medicinal Chemistry.

- Context: General strategies for handling the acidic N1 proton and C3-halogen reactivity in indazoles.

-

Specific Indazole Reactivity

Disclaimer: This protocol involves the use of transition metals and high temperatures.[8] Always review the Safety Data Sheets (SDS) for 3-iodo-6-methyl-1H-indazol-5-amine and all reagents before proceeding.

Sources

- 1. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Strategic Management of 1H-Indazole Nitrogen Protection in Medicinal Chemistry

Topic: Protecting Group Strategies for the 1H-Indazole Nitrogen in Synthesis Content Type: Detailed Application Notes and Protocols

Abstract

The 1H-indazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and a core pharmacophore in kinase inhibitors and anti-inflammatory agents. However, its amphoteric nature and annular tautomerism (1H- vs. 2H-) present a significant synthetic challenge: regioselectivity. Protecting group (PG) installation is rarely just a masking step; it is a strategic decision that dictates the steric and electronic environment of the ring, influencing the regiochemical outcome of subsequent functionalizations (e.g., C3-lithiation vs. C7-lithiation). This guide provides a validated decision matrix and detailed protocols for the regioselective protection of indazole, focusing on THP and SEM strategies.

Part 1: The Regioselectivity Conundrum

Mechanistic Insight: Thermodynamic vs. Kinetic Control

The fundamental challenge in indazole chemistry is the equilibrium between the 1H- and 2H-tautomers.

-

Thermodynamic Stability: The 1H-indazole (N1-H) is energetically more stable than the 2H-indazole (N2-H) by approximately 4.5 kcal/mol due to the preservation of the benzene ring's aromaticity. Consequently, thermodynamic conditions (high temperature, reversible reactions, acid catalysis) overwhelmingly favor N1-protection .

-

Kinetic Accessibility: The N2 nitrogen, while less stable when substituted, is often more nucleophilic in the deprotonated state or under specific chelating conditions. Kinetic control (low temperature, irreversible alkylation, specific solvent effects) can yield N2-protected isomers, which are crucial for directing C3-functionalization.

Strategic Decision Matrix

Select your protecting group based on your downstream chemistry requirements:

| Feature | THP (Tetrahydropyranyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Boc (tert-Butyloxycarbonyl) |

| Primary Regioselectivity | N1 (>95% under acid catalysis) | N1 (Major) / N2 (Minor/Tunable) | N1 (Thermodynamic) |

| Stability | Bases, Nucleophiles, Organolithiums | Bases, Strong Nucleophiles, Organolithiums | Acids (Mild), Hydrogenolysis |

| Lability (Removal) | Acidic Hydrolysis (HCl/MeOH) | Fluoride (TBAF) or Strong Acid | Acid (TFA) or Base (Nu attack) |

| Strategic Advantage | Cost-effective, crystalline products, clean N1 selectivity.[1] | Critical for C3-Lithiation (DoM). | Electron-withdrawing (activates ring for SNAr). |

| Key Disadvantage | Chiral center (diastereomers), acid sensitive. | Hazardous reagent (SEM-Cl), difficult separation. | Unstable to strong nucleophiles. |

Part 2: Visualizing the Strategy

The following diagram illustrates the decision logic and mechanistic pathways for selecting N1 vs. N2 protection strategies.

Figure 1: Strategic workflow for indazole nitrogen protection. Acidic conditions favor N1-THP. Basic alkylation with SEM-Cl yields mixtures, where N2-isomers are uniquely valuable for C3-functionalization.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic N1-Selective THP Protection

Application: Best for general synthetic intermediates requiring stability to basic cross-coupling conditions. Mechanism: Acid-catalyzed addition of the N1-H to the enol ether (DHP). The reaction is reversible, driving the equilibrium toward the thermodynamically stable N1-isomer.

Materials:

-

1H-Indazole substrate (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-indazole derivative in anhydrous DCM (0.2 M concentration).

-

Reagent Addition: Add DHP (1.5 equiv) in one portion at room temperature (25 °C).

-

Catalysis: Add pTSA·H2O (0.1 equiv). Note: The reaction is slightly exothermic.

-

Monitoring: Stir at room temperature or mild reflux (40 °C). Monitor by TLC (typically 2–4 hours). The N1-THP product is usually less polar than the starting material.

-

Quench: It is critical to neutralize the acid before concentration to prevent reversal of the reaction. Add saturated aqueous NaHCO3 or triethylamine (0.2 equiv).

-

Workup: Dilute with DCM, wash with water and brine. Dry over Na2SO4.[2]

-

Purification: Concentrate in vacuo. Recrystallization (Hexane/EtOAc) is often sufficient due to high regioselectivity. If chromatography is needed, use silica gel with 1% triethylamine to ensure stability.

Protocol B: SEM Protection (N1/N2 Separation Strategy)

Application: Required for lithiation chemistry (Directed Ortho Metalation) or when fluoride-based deprotection is necessary. Mechanism: Irreversible nucleophilic substitution (SN2). Under standard basic conditions (NaH), the indazole anion attacks SEM-Cl. While N1 is favored, N2 formation is observed (10–30%), necessitating separation.

Materials:

-

1H-Indazole substrate (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under Argon. Add the indazole substrate dropwise (if liquid) or portion-wise (if solid).

-

Anion Formation: Stir at 0 °C for 30 minutes until hydrogen evolution ceases. The solution typically turns yellow/orange, indicating the delocalized anion.

-

Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

-

Workup: Quench carefully with saturated NH4Cl (gas evolution!). Extract with EtOAc (x3). Wash combined organics with water (x2) and brine to remove DMF/THF.

-

Purification (Crucial Step):

-

Flash Chromatography is required to separate regioisomers.

-

Elution Order: The N1-SEM isomer is typically less polar (elutes first) due to the "buried" lone pair. The N2-SEM isomer is more polar (elutes second) and often displays a distinct cross-peak in NOESY NMR between the SEM methylene and the C3-proton.

-

Protocol C: Deprotection Workflows

The utility of a protecting group is defined by its removal.

| Method | Reagents | Conditions | Notes |

| THP Removal | HCl (4M in Dioxane) or pTSA | MeOH/EtOH, Reflux, 1-2 h | Generates acetal byproducts; removal by evaporation is easy. |

| SEM Removal (Fluoride) | TBAF (1M in THF) | THF, Reflux, 4–12 h | Can be sluggish. Ethylene diamine (5 equiv) can accelerate the reaction. |

| SEM Removal (Acidic) | HCl (6M aq) | EtOH, Reflux | Alternative if substrate is fluoride-sensitive but acid-stable. |

Part 4: Advanced Application – C3 Functionalization

One of the primary reasons to use SEM/THP on indazole is to enable C3-functionalization, a position that is otherwise nucleophilically inert.

The "Directing Group" Effect

-

N2-SEM: The oxygen in the SEM group at N2 can coordinate with Lithium bases (n-BuLi), directing lithiation specifically to the C3 position (Directed Ortho Metalation - DoM). This is a powerful method to access 3-substituted indazoles.

-

N1-SEM: Typically directs lithiation to the C7 position (via the N1 lone pair/oxygen coordination). However, using non-nucleophilic bases like TMP2Zn (Knochel-Hauser base) can achieve C3-zincation on N1-protected substrates due to steric/thermodynamic control [4].

Protocol for C3-Lithiation of N2-SEM Indazole:

-

Dissolve N2-SEM indazole in anhydrous THF at -78 °C.

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 mins.

-

Add Electrophile (e.g., Iodine, Aldehyde, Borate).[2]

-

Warm to RT and quench.

References

-

Regioselectivity Mechanisms: L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. Link

-

SEM Protection & C3 Lithiation: S. Luo, et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395. Link

-

THP Protocols: "A mild and efficient THP protection of indazoles and benzyl alcohols in water." ResearchGate.[3][4] Link

-

C3-Zincation Strategies: F. Giraud, et al. "C3-Indazole Functionalization: A Review." Molecules, 2021. Link

-

Deprotection of SEM: J. H. Park, et al. "An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups." PMC, 2010. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Optimization for 3-Iodo-6-methyl-1H-indazol-5-amine

Ticket ID: IND-CPL-05-OPT Status: Open Subject: Catalyst Selection & Process Optimization for 3-Iodo-6-methyl-1H-indazol-5-amine Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are attempting to couple 3-Iodo-6-methyl-1H-indazol-5-amine . This substrate presents a "Triad of Reactivity" that complicates standard cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):

-

C3-Iodo (Electrophile): The desired reaction site. Highly reactive toward oxidative addition.

-

N5-Amine (Nucleophile/Ligand): A primary amine capable of coordinating to Palladium (catalyst poisoning) or competing as a nucleophile (Buchwald-type N-arylation).

-

Critical Insight: The 6-methyl group provides steric bulk ortho to the amine. While this reduces the amine's nucleophilicity (good for selectivity), it does not fully prevent catalyst binding.

-

-

N1-H (Acidic Proton): The indazole nitrogen (pKa ~14). Under basic coupling conditions, this deprotonates, making the N1 position a competitive nucleophile.

This guide provides a self-validating logic system to select the correct catalyst and conditions based on your specific tolerance for protection steps.

Module 1: Catalyst Selection Logic

Q: My reaction stalls at <20% conversion. Is the catalyst dead?

A: Likely, yes. The free N5-amine is coordinating to the Pd(II) center, forming a stable "dead" complex that cannot undergo transmetallation.

The Solution: You must use a ligand that is sterically bulky enough to prevent the amine from binding to the metal center.

| Catalyst System | Suitability | Mechanism of Action |

| Pd(PPh3)4 | 🔴 Avoid | Triphenylphosphine is labile and not bulky. The N5-amine will displace PPh3 and poison the catalyst. |

| Pd(dppf)Cl2 | 🟡 Standard | The bidentate dppf ligand is more tightly bound than PPh3. Works for robust substrates but may require higher loading (5-10 mol%). |

| XPhos Pd G2 / G3 | 🟢 Recommended | Best Choice. The bulky biaryl phosphine (XPhos) creates a "steric roof" over the Pd, blocking amine coordination while facilitating oxidative addition. |

| Pd-PEPPSI-IPr | 🟢 Alternative | N-Heterocyclic Carbene (NHC) ligands are non-labile and highly active. Excellent for difficult couplings. |

Visualizing the Selection Process

Caption: Decision tree for catalyst selection based on substrate protection status.

Module 2: The N1-H Protection Variable

Q: Do I really need to protect the N1-Indazole nitrogen?

A: It depends on your coupling partner (boronic acid/ester).

-

Scenario A: Unprotected (One-Pot Efficiency)

-

Risk:[1] N1-arylation (Chan-Lam type side reaction) or sequestration of the base.

-

Protocol Adjustment: You must use 3.0 - 4.0 equivalents of base (e.g., K2CO3 or Cs2CO3). The first equivalent is consumed to deprotonate N1. The resulting N1-anion can actually accelerate oxidative addition via electron donation, if it doesn't react with the electrophile.

-

Solvent: Use polar solvents (DMF, DMA, or Dioxane/H2O) to solubilize the anionic species.

-

-

Scenario B: Protected (THP/SEM/Boc)

-

Benefit: Cleaner profile, standard stoichiometry (1.5 - 2.0 eq base), easier purification.

-

Recommendation:THP (Tetrahydropyranyl) is ideal. It is orthogonal to the basic coupling conditions and easily removed with mild acid (HCl/MeOH) later.

-

Module 3: Troubleshooting Specific Failures

Issue 1: Dehalogenation (Formation of 6-methyl-1H-indazol-5-amine)

-

Symptom: The Iodine is gone, but no coupling occurred. Mass spec shows [M-I+H].

-

Cause: "Hydride stealing." The Pd-Ar intermediate is reacting with the solvent (often alcohols) or the base is acting as a hydride source.[2]

-

Fix:

-

Switch solvent to Toluene/Water or Dioxane/Water (avoid Ethanol/Isopropanol).

-

Ensure strict degassing (Oxygen promotes homocoupling and decomposition).

-

Issue 2: N-Arylation instead of C-C Coupling

-

Symptom: The coupling partner attached to the N5-amine or N1-indole.

-

Cause: Base is too strong, or the catalyst favors Buchwald-Hartwig pathways.

-

Fix:

-

Switch base to K3PO4 (Tripotassium Phosphate) or NaHCO3 . Avoid NaOtBu or Cs2CO3.

-

Increase Water content: Suzuki coupling requires water for the boronate activation step. If water is low, the transmetallation is slow, giving the amine time to attack.

-

Module 4: Optimized Experimental Protocol

Method: Suzuki-Miyaura Coupling (Unprotected N1/N5) Scale: 1.0 mmol

-

Reaction Vessel: 20 mL Microwave vial or Schlenk tube (Must be sealable).

-

Reagents:

-

Substrate: 3-Iodo-6-methyl-1H-indazol-5-amine (1.0 equiv)

-

Boronic Acid: R-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%)

-

Base: K3PO4 (3.0 equiv) - Note: 3 eq used to handle N1-H.

-

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio). Total concentration 0.1 M.

-

Procedure:

-

Step 1 (Solids): Charge vial with Substrate, Boronic Acid, Base, and Catalyst.

-

Step 2 (Degas): Seal vial. Evacuate and backfill with Argon (x3). Critical: Oxygen inhibits the active catalytic species.

-

Step 3 (Solvent): Add sparged (degassed) Dioxane/Water via syringe.

-

Step 4 (Reaction): Heat to 80°C for 4-12 hours. (Or Microwave: 100°C for 30 mins).

-

Step 5 (Workup): Dilute with EtOAc, wash with water. The product may be amphoteric; adjust pH to ~7-8 if extraction yield is low.

-

Mechanism of Ligand Shielding

Caption: XPhos ligand (Green) sterically blocks the Amine (Yellow) from poisoning the Palladium center.

References

-

Catalyst Poisoning by Amines: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008.

-

Buchwald-Hartwig vs Suzuki Selectivity: Bera, S. S. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Sigma-Aldrich Technical Guides.

-

Indazole Protection Strategies: BenchChem Application Notes. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole."

-

Unprotected Indazole Coupling: "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." MDPI Molecules, 2018.

-

General Suzuki Optimization: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

Sources

Stability of 3-Iodo-6-methyl-1H-indazol-5-amine under acidic and basic conditions

Technical Support Center: 3-Iodo-6-methyl-1H-indazol-5-amine

Introduction: Understanding the Stability of 3-Iodo-6-methyl-1H-indazol-5-amine

Welcome to the technical support guide for 3-Iodo-6-methyl-1H-indazol-5-amine (IMIA). This molecule is a highly functionalized indazole derivative, frequently utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.[1][2][3] Its unique substitution pattern—an iodo group at the C3 position, a primary amine at C5, and a methyl group at C6—offers multiple avenues for synthetic elaboration. However, these same functional groups are potential sites of instability under various experimental conditions.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess the stability of IMIA under the acidic and basic conditions frequently encountered in modern synthesis and purification.

Chemical Profile & Potential Sites of Instability

Understanding the molecule's structure is fundamental to predicting its behavior. The key functional groups that influence its stability are the C3-iodo group, the C5-aromatic amine, and the indazole ring itself.

Caption: Key functional groups on 3-Iodo-6-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when handling this compound in acidic media?

Under acidic conditions (e.g., TFA, aq. HCl), the primary aromatic amine at the C5 position is the most basic site and will be readily protonated to form the corresponding ammonium salt (-NH₃⁺). This has several consequences:

-

Solubility: Protonation significantly increases the compound's polarity and its solubility in aqueous acidic solutions.

-

Reactivity: The formation of the electron-withdrawing ammonium group deactivates the benzene ring, making it less susceptible to electrophilic attack.

-

Stability of the C-I Bond: While protonation of the amine deactivates the ring, strong acidic conditions, particularly with heating, can promote de-iodination, leading to the formation of 6-methyl-1H-indazol-5-amine as a major impurity. This is a critical consideration during acidic reaction workups or chromatography.

The indazole ring nitrogens are less basic than the exocyclic amine.[4][5] While they can be protonated under strongly acidic conditions, the C5-amine is the dominant basic center.[6]

Q2: My solution of IMIA turns brown/dark after adding a base. What is happening and how can I prevent it?

This is a classic sign of oxidation. Aromatic amines, especially on an electron-rich ring system like an indazole, are susceptible to oxidation, which often produces highly colored polymeric byproducts. This process is accelerated under basic conditions and in the presence of oxygen (air).

Troubleshooting & Prevention:

-

Inert Atmosphere: When running reactions or performing workups under basic conditions, do so under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

-

Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Antioxidants: For analytical purposes, such as preparing HPLC samples, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the sample diluent.

-

Temperature Control: Keep the temperature as low as feasible, as oxidation rates increase with temperature.

Q3: Is the C3-Iodo bond stable to basic conditions?

The stability of the C3-iodo bond under basic conditions depends heavily on the nature of the base and the presence of other nucleophiles.

-

Non-Nucleophilic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in the absence of potent nucleophiles are generally well-tolerated at room temperature. In fact, the synthesis of 3-iodoindazoles often employs I₂ with a base like KOH.[2] The primary reaction will be the deprotonation of the indazole N1-H to form the indazolide anion.

-

Nucleophilic Conditions: The C3 position of the indazole is somewhat electron-deficient, and the iodide is a good leaving group. Therefore, strong nucleophiles (e.g., thiols, secondary amines) can displace the iodide via a nucleophilic aromatic substitution (SₙAr) mechanism, especially at elevated temperatures. Always consider the nucleophilicity of your base and other reagents in the mixture.

Q4: Which analytical method is best for monitoring the stability of IMIA?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and common method for this purpose.[7][8]

-

Method: A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a buffer (e.g., ammonium acetate or formate) is a good starting point.

-

Detection: The extended aromatic system of the indazole ring provides a strong UV chromophore, typically allowing for detection between 254-320 nm.

-

Peak Identification: For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential. The mass difference between the parent compound and any new peaks can quickly identify events like de-iodination (mass loss of 126.9 Da) or oxidation (mass gain of 16 Da).

Troubleshooting Guide

| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |

| Low recovery after an acidic aqueous workup. | Protonation of the C5-amine makes the compound highly soluble in the aqueous acidic layer. | Neutralize the aqueous layer to pH 8-9 with a base (e.g., NaHCO₃, K₂CO₃) to deprotonate the amine and force the compound into the organic layer during extraction. |

| A new, earlier-eluting peak appears in HPLC after a reaction in strong acid (e.g., TFA). | De-iodination. The resulting 6-methyl-1H-indazol-5-amine is less hydrophobic and will elute earlier on a reverse-phase column. | Confirm the identity of the new peak by LC-MS. If de-iodination is confirmed, minimize exposure to strong acids, reduce reaction temperature, or use a milder acid. |

| Multiple new peaks are observed after a reaction with a strong base and nucleophile. | Nucleophilic Aromatic Substitution (SₙAr) at the C3 position, displacing the iodide. | Analyze the masses of the new peaks by LC-MS to see if they correspond to the addition of your nucleophile and loss of iodine. Protect the indazole N-H or use milder, non-nucleophilic bases if possible. |

| Compound appears unstable on the shelf (color change from off-white to tan/brown). | Slow oxidation of the C5-amine due to exposure to air and light. | Store the solid compound in an amber vial, preferably under an inert atmosphere (argon is best for long-term storage), and in a cool, dark place (refrigerator or freezer).[9] |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to definitively map the stability profile of a compound. The goal is to intentionally stress the compound under various conditions to predict potential degradation pathways.

Caption: Workflow for a forced degradation study of IMIA.

Protocol 1: Stability Assessment via Forced Degradation

Objective: To determine the stability of IMIA under hydrolytic (acidic, basic) and oxidative stress conditions.

Materials:

-

3-Iodo-6-methyl-1H-indazol-5-amine (IMIA)

-

Acetonitrile (ACN), HPLC grade

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC vials

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve IMIA in ACN to prepare a 1.0 mg/mL stock solution.

-

-

Sample Preparation (perform in triplicate):

-

Acid Hydrolysis: In an HPLC vial, mix 100 µL of the IMIA stock solution with 900 µL of 0.1 M HCl.

-

Base Hydrolysis: In an HPLC vial, mix 100 µL of the IMIA stock solution with 900 µL of 0.1 M NaOH.

-

Oxidative Degradation: In an HPLC vial, mix 100 µL of the IMIA stock solution with 900 µL of 3% H₂O₂.

-

Control Sample: In an HPLC vial, mix 100 µL of the IMIA stock solution with 900 µL of water.

-

-

Incubation:

-

Cap all vials and gently mix.

-

Incubate all samples at 50°C for 8 hours. Alternatively, incubate at room temperature for 24-48 hours for a milder assessment.

-

-

Quenching and Analysis:

-

After incubation, cool the vials to room temperature.

-

For the acid sample , add an equimolar amount of NaOH to neutralize.

-

For the base sample , add an equimolar amount of HCl to neutralize.

-

Dilute all samples with the initial mobile phase (e.g., 95:5 Water:ACN) to a final concentration suitable for your LC-MS system (e.g., ~5-10 µg/mL).

-

Analyze immediately by a validated LC-MS method.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of IMIA in the stressed samples to the control sample.

-

Analyze the mass spectra of any new peaks to propose structures for the degradation products.

-

Summary of Stability Profile

| Condition | pH Range | Expected Stability | Primary Degradation Pathway | Recommended Analysis |

| Strongly Acidic | < 2 | Potentially Unstable | De-iodination | RP-HPLC, LC-MS |

| Weakly Acidic | 3 - 6 | Generally Stable | - | RP-HPLC |

| Neutral | 6 - 8 | Stable | (Slow air oxidation) | RP-HPLC |

| Weakly Basic | 8 - 11 | Generally Stable | Oxidation (in air) | RP-HPLC |

| Strongly Basic | > 12 | Potentially Unstable | Oxidation, SₙAr (with nucleophiles) | RP-HPLC, LC-MS |

References

-

Gao M.C., Xu B. Transition metal-involving synthesis and utilization of N-containing heterocycles: Exploration of nitrogen sources. Chem. Rec. 2016;16:1701–1714. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. J. Med. Chem. Sci. 2022; 5(5): 755-766. [Link]

-

Chad's Prep. 22.2 Basicity of Amines. YouTube. Published April 28, 2021. [Link]

-

Li, Q., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021, 11, 15918-15927. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. 2019. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. Published April 26, 2017. [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022, 87(10), 6591-6603. [Link]

-

Knouse, K. W., et al. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Environ Mol Mutagen, 1997, 29(2), 156-64. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Iodinated Indazoles

Introduction: The Critical Role of Iodinated Indazoles and LC-MS in Modern Drug Discovery

Iodinated indazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous targeted therapeutics, particularly in oncology. Their rigid bicyclic structure and the unique electronic properties imparted by the iodine substituent make them potent and selective inhibitors of various protein kinases.[1][2] The development and optimization of drugs containing this moiety, such as certain tyrosine kinase inhibitors, rely heavily on robust analytical techniques for their characterization, metabolite identification, and pharmacokinetic profiling.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of bioanalytical support for these drug candidates.[2][4] Its sensitivity and specificity are unparalleled for quantifying low-level analytes in complex biological matrices.[5] A deep understanding of the collision-induced dissociation (CID) fragmentation patterns of these molecules is paramount for developing sensitive and specific selected-reaction monitoring (SRM) methods and for elucidating the structures of their metabolites.[2][6]

This guide provides an in-depth analysis of the expected LC-MS fragmentation patterns of iodinated indazoles. While direct, comprehensive studies on this specific subclass are not abundant in public literature, we can construct a highly predictive model of their fragmentation behavior by synthesizing established principles from the mass spectrometry of halogenated aromatics, heterocyclic compounds, and related drug molecules.[7][8] This guide will explain the causality behind experimental choices and provide a logical framework for researchers to approach method development and structural elucidation for this important class of compounds.

Part 1: The Experimental Workflow: A Self-Validating LC-MS/MS Protocol

A robust LC-MS/MS method is the foundation for acquiring high-quality fragmentation data. The following protocol is a validated starting point for the analysis of iodinated indazoles, designed for optimal ionization and chromatographic separation.

Experimental Protocol: LC-MS/MS Analysis of Iodinated Indazoles

-

Sample Preparation:

-

For drug discovery samples, dissolve the compound in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.

-

Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

For biological samples (e.g., plasma, urine), a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile containing a suitable internal standard to 1 volume of the biological matrix. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS system.[3][5]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is the workhorse for small molecule analysis (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water. The addition of formic acid is crucial as it aids in the protonation of the analyte in positive ion mode, leading to the formation of the [M+H]+ precursor ion.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a minute, and then return to initial conditions to re-equilibrate the column. The gradient duration should be optimized to ensure good separation from any impurities or metabolites.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) is the most common and effective technique for polar small molecules like indazole derivatives.[4] Operate in positive ion mode ([M+H]+).

-

MS1 (Full Scan): Initially, acquire full scan mass spectra to determine the m/z of the protonated molecular ion of the iodinated indazole.

-

MS2 (Product Ion Scan): Perform a product ion scan on the [M+H]+ precursor ion to generate the fragmentation spectrum. This is achieved through collision-induced dissociation (CID) in the collision cell of the mass spectrometer.[10]

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: This is a critical parameter that needs to be optimized. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions, from low-energy rearrangements to high-energy bond cleavages.

-

Workflow Diagram

Caption: Proposed CID fragmentation pathways for a generic iodinated indazole.

Part 3: Comparative Analysis: Iodinated vs. Other Halogenated and Non-Halogenated Indazoles

The utility of understanding fragmentation patterns becomes clear when comparing related structures. The presence and nature of the halogen substituent dramatically alter the resulting mass spectrum.

| Feature | Non-Halogenated Indazole | Chlorinated Indazole | Brominated Indazole | Iodinated Indazole |

| Precursor Ion [M+H]+ | m/z 119 | m/z 153/155 | m/z 197/199 | m/z 245 |

| Isotope Pattern | No significant M+2 peak. | Characteristic M+2 peak with a ~3:1 intensity ratio (35Cl/37Cl). [11][12] | Prominent M+2 peak with a ~1:1 intensity ratio (79Br/81Br). [11][12] | Monoisotopic (127I), no M+2 peak. |

| Primary Fragmentation | Ring opening, loss of HCN, N2. | Loss of Cl• radical, loss of HCl. | Loss of Br• radical, loss of HBr. | Loss of I• radical , loss of HI . |

| Ease of Halogen Loss | N/A | Less facile than Br or I. | More facile than Cl. | Most facile (weakest C-X bond). |

| Key Diagnostic Fragments | m/z 92 (loss of HCN), m/z 91 | [M+H - Cl•]+, [M+H - HCl]+ | [M+H - Br•]+, [M+H - HBr]+ | [M+H - I•]+ , [M+H - HI]+ |

Key Insights from the Comparison:

-

Diagnostic Isotope Patterns: The presence of chlorine or bromine is immediately identifiable from the characteristic isotopic distribution of the precursor ion and its fragments. [11][13]The absence of this pattern for an iodinated compound is in itself a key piece of structural information.

-

Predicting Fragmentation Dominance: The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) dictates the collision energy required to induce fragmentation and the relative abundance of the halogen-loss fragments. For iodinated indazoles, the loss of the iodine radical or HI is expected to be a very prominent, often base peak, fragmentation channel even at lower collision energies. [8]* Utility in Metabolite Identification: When searching for metabolites, a common biotransformation is dehalogenation. A method monitoring the transition from the iodinated precursor to the de-iodinated fragment (e.g., m/z 245 → 117) can be used as a specific screen for this metabolic pathway.

Conclusion: A Predictive Framework for Researchers

This guide provides a comprehensive, albeit predictive, framework for understanding the LC-MS fragmentation of iodinated indazoles. While direct experimental data for every analogue is unique, the principles outlined here serve as an authoritative starting point for any researcher in the field. The combination of a robust, standardized LC-MS protocol and a logical understanding of the competing fragmentation pathways—driven by the facile cleavage of the carbon-iodine bond—empowers scientists to develop highly specific and sensitive analytical methods. This knowledge is critical for accelerating drug development programs that rely on this vital chemical scaffold, enabling confident structural confirmation, metabolite identification, and quantitative bioanalysis.

References

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Unknown Author. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

-

Li, J., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. [Link]

-

Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. [Link]

-

Zhang, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Clark, J. (2023). The M+2 peak in mass spectra. Chemistry LibreTexts. [Link]

-

Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

-

Le, T., & Vu, T. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta. [Link]

-

Rood, J. J. M., et al. (n.d.). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. [Link]

-

Unknown Author. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. JOVE. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. organic-chemistry.org. [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Bubas, A. R., et al. (n.d.). Collision-induced dissociation of [UO (NO ) ] and [UO (NO ) (O )] and reactions of product ions with H O and O. Duquesne Scholarship Collection. [Link]

-

Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B. [Link]

-

Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. [Link]

-

Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

Sources

- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. m.youtube.com [m.youtube.com]

- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uab.edu [uab.edu]

- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Comparative Guide: 3-Iodo vs. 3-Bromo Indazole Derivatives in Drug Discovery

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in endogenous ligands. The functionalization of the C3 position is critical for tuning biological activity, particularly in kinase inhibitors (e.g., VEGFR, CDK, GSK-3β) and GPCR ligands.

This guide provides a technical comparison between 3-iodo-1H-indazole and 3-bromo-1H-indazole derivatives. While often viewed interchangeably as synthetic intermediates, their behavior as final pharmacophores differs significantly:

-

3-Iodo Derivatives: Generally exhibit superior potency due to enhanced lipophilicity and stronger halogen bonding (

-hole interactions). However, they suffer from metabolic instability (oxidative deiodination) and photosensitivity. -

3-Bromo Derivatives: Offer a balanced profile with moderate halogen bonding capability and significantly improved metabolic stability, making them more suitable for in vivo applications despite a potential reduction in in vitro affinity compared to their iodo-counterparts.

Mechanistic Insight: The Halogen Bond (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Hole)[1][2]

To understand the biological divergence, one must look beyond steric bulk to the electronic distribution on the halogen atom.

The -Hole Phenomenon

Halogen bonding (XB) is a highly directional non-covalent interaction (

-

Iodine (I): Possesses a large, highly polarizable electron cloud. The electron density is anisotropic, creating a distinct region of positive electrostatic potential (the

-hole) on the extension of the C-I bond.[1] This results in a strong, directional interaction (approx. 2–5 kcal/mol). -

Bromine (Br): Has a smaller

-hole and lower polarizability. The interaction is weaker and less strictly directional than iodine, though still significant compared to chlorine or fluorine.[2]

Visualization: Kinase Hinge Binding Mode

The following diagram illustrates the structural basis for the potency difference, highlighting the interaction between the inhibitor and the kinase hinge region (e.g., Gatekeeper residue).

Figure 1: Mechanism of halogen bonding in the kinase ATP-binding pocket. The iodine atom creates a stronger electrophilic cap (

Comparative Biological Performance[4]

The following data summarizes general trends observed in SAR (Structure-Activity Relationship) studies involving indazole-based kinase inhibitors (e.g., targeting VEGFR-2, CDK2).

Table 1: Biological & Physicochemical Comparison

| Feature | 3-Iodo Indazole Derivatives | 3-Bromo Indazole Derivatives | Impact on Drug Design |